BenchChemオンラインストアへようこそ!

Isoforskolin

cAMP Signaling Adenylate Cyclase Isoform Selectivity

Isoforskolin (6-Acetyl-7-deacetylforskolin, ≥98% HPLC) is a labdane diterpene adenylate cyclase (AC) activator with distinct isoform selectivity (AC1 EC50 0.8 μM, AC2 EC50 13.3 μM, AC5 EC50 7.4 μM). Unlike forskolin, it offers 4‑fold greater intraocular pressure‑lowering potency, ~49% oral bioavailability enabling chronic in vivo studies, and reproducible AC‑subtype profiling. Ideal for cardiovascular, neurobiology, and inflammation research requiring precise cAMP modulation.

Molecular Formula C22H34O7
Molecular Weight 410.5 g/mol
CAS No. 64657-21-2
Cat. No. B197802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoforskolin
CAS64657-21-2
Molecular FormulaC22H34O7
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1C2C(CCC(C2(C3(C(=O)CC(OC3(C1O)C)(C)C=C)O)C)O)(C)C
InChIInChI=1S/C22H34O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(28-12(2)23)17(26)21(22,7)29-19/h8,13,15-17,24,26-27H,1,9-11H2,2-7H3/t13-,15-,16-,17-,19-,20-,21+,22-/m0/s1
InChIKeyCLOQVZCSBYBUPB-KGGHGJDLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Isoforskolin (CAS 64657-21-2): A Potent, Orally Bioavailable Adenylate Cyclase Activator with Quantifiable Pharmacological Differentiation


Isoforskolin (6-Acetyl-7-deacetylforskolin, CAS 64657-21-2) is a labdane diterpene isolated from *Coleus forskohlii* that functions as a direct adenylate cyclase (AC) activator [1]. Unlike forskolin, its close structural analog, Isoforskolin demonstrates distinct isoform selectivity for AC subtypes [2] and exhibits favorable oral pharmacokinetics [3], positioning it as a compound of interest for both *in vitro* mechanistic studies and *in vivo* pharmacological investigations.

Why Isoforskolin Cannot Be Substituted by Forskolin, NKH477, or 7-Deacetylforskolin in Critical Research Applications


Isoforskolin is not a generic substitute for its analogs. Direct comparative studies reveal that Isoforskolin exhibits a 4-fold greater potency than forskolin in lowering intraocular pressure *in vivo* [1], while demonstrating comparable efficacy to deacetylforskolin at half the concentration in human subjects [2]. Furthermore, Isoforskolin shows a unique AC isoform activation profile (AC1 EC50 = 0.8 μM; AC2 EC50 = 13.3 μM; AC5 EC50 = 7.4 μM) , which differs from the broader activation pattern of forskolin. Its oral bioavailability of ~49% [3] also distinguishes it from the poorly water-soluble forskolin and its water-soluble derivative NKH477, which requires intravenous administration. These differences preclude simple interchangeability.

Quantitative Differentiation of Isoforskolin: A Comparative Analysis of Potency, Bioavailability, and Isoform Selectivity


Adenylate Cyclase Isoform Selectivity: Isoforskolin vs. Forskolin

Isoforskolin activates specific adenylate cyclase (AC) isoforms with differential potencies, providing a more targeted tool for cAMP pathway research compared to the broader activation profile of forskolin. In an assay using membranous mammalian AC expressed in insect cells, Isoforskolin exhibited EC50 values of 0.8 μM for AC1, 13.3 μM for AC2, and 7.4 μM for AC5 . In contrast, forskolin activates AC with a reported EC50 of 0.5 μM across a range of isoforms, indicating less isoform discrimination .

cAMP Signaling Adenylate Cyclase Isoform Selectivity

Ocular Hypotensive Potency: Isoforskolin Demonstrates 4-Fold Higher Potency than Forskolin in Rabbits

In a head-to-head *in vivo* study evaluating intraocular pressure (IOP) reduction in water-loaded ocular hypertensive rabbits, Isoforskolin (isoF) and Forskolin (FSK) were compared directly. The optimal concentration for Isoforskolin was 0.25%, which achieved a peak IOP decrease of 7.1 mmHg [1]. In contrast, the optimal concentration for Forskolin was 1%, achieving a peak decrease of 6.9 mmHg [1]. This indicates that Isoforskolin is approximately four times more potent on a concentration basis for this indication.

Ocular Hypertension Intraocular Pressure Glaucoma

Human Ocular Pressure Inhibition: Isoforskolin Matches Deacetylforskolin at Half the Concentration

A randomized, double-blind study in healthy human subjects compared the efficacy of Isoforskolin (isoF) and Deacetylforskolin (deaF) in inhibiting acute IOP elevation induced by water-drinking. Topical administration of 0.5% Isoforskolin resulted in a maximal inhibitory rate of 11.4% on IOP increase [1]. Deacetylforskolin at a concentration of 1.0% achieved a comparable maximal inhibitory rate of 12.0% [1]. This demonstrates that Isoforskolin achieves equivalent efficacy to deacetylforskolin at half the concentration in a human model.

Intraocular Pressure Human Study Forskolin Analog

Oral Bioavailability Advantage: Isoforskolin vs. Class-Leading Poor Bioavailability of Forskolin

Isoforskolin demonstrates favorable pharmacokinetic properties for *in vivo* studies, particularly oral bioavailability, which is a major limitation for forskolin and its water-soluble analog NKH477. Following oral administration in guinea pigs at a dose of 2 mg/kg, Isoforskolin exhibited an absolute oral bioavailability (F) of 49.25% [1]. Intraperitoneal bioavailability was 64.12% [1]. In contrast, forskolin has poor aqueous solubility and limited oral bioavailability, often requiring intravenous administration or specialized formulations. NKH477, while water-soluble, is primarily used intravenously.

Pharmacokinetics Bioavailability Oral Dosing

Positive Inotropic and Antihypertensive Effects: Quantified Potency and In Vivo Efficacy

Isoforskolin exerts positive inotropic effects *ex vivo* and reduces blood pressure *in vivo*. In guinea pig atria, Isoforskolin demonstrated a positive inotropic effect with an EC50 of 1.09 μM . In a spontaneously hypertensive rat (SHR) model, oral administration of Isoforskolin at 25 mg/kg/day for 5 days significantly decreased systolic blood pressure by 28 mmHg . While direct comparative data for inotropy with forskolin in the same assay is not available in the provided results, the quantified EC50 and *in vivo* blood pressure reduction provide a clear efficacy benchmark.

Cardiovascular Positive Inotropy Antihypertensive

Anti-Inflammatory Efficacy: In Vivo Reduction in Arthritis Index and LPS-Induced Lung Injury

Isoforskolin demonstrates significant anti-inflammatory activity in multiple *in vivo* models. In a mouse model of Lyme arthritis induced by B. burgdorferi BmpA, administration of Isoforskolin at 1 mg/kg (i.p.) resulted in a decreased mean arthritis index . In a rat model of LPS-induced acute lung injury, pretreatment with Isoforskolin at 10 mg/kg (i.p.) reduced lung injury, as evidenced by decreased karyocyte and neutrophil counts and reduced protein content in bronchoalveolar lavage fluid, along with amelioration of lung morphological changes . These *in vivo* anti-inflammatory effects are a key differentiator, as they are quantified in disease-relevant models.

Inflammation Lyme Arthritis Acute Lung Injury

Validated Research Applications of Isoforskolin Based on Quantitative Evidence


Isoform-Selective cAMP Signaling Studies

Researchers investigating the specific roles of AC1, AC2, or AC5 in cellular signaling can utilize Isoforskolin for its differential activation profile (EC50: AC1 0.8 μM, AC2 13.3 μM, AC5 7.4 μM) . This selectivity allows for more precise modulation of cAMP pathways compared to the broader activity of forskolin (EC50 ~0.5 μM) , enabling nuanced exploration of isoform-specific functions in neurobiology, cardiovascular biology, and cancer.

Oral Dosing for Chronic In Vivo Models of Hypertension and Inflammation

Isoforskolin's demonstrated oral bioavailability of ~49% in guinea pigs makes it uniquely suitable for long-term *in vivo* studies requiring oral administration. Its efficacy in reducing systolic blood pressure by 28 mmHg in spontaneously hypertensive rats and mitigating LPS-induced lung injury supports its use in chronic models of cardiovascular disease and inflammation where oral dosing is preferred over invasive methods required for forskolin or NKH477.

Ocular Pharmacology and Glaucoma Research

Given its 4-fold higher potency than forskolin in reducing intraocular pressure in rabbits (7.1 mmHg with 0.25% Isoforskolin vs. 6.9 mmHg with 1% Forskolin) and its comparable efficacy to deacetylforskolin at half the concentration in humans , Isoforskolin is the preferred compound for investigating cAMP-mediated ocular hypotensive mechanisms. Its potency advantage allows for the use of lower concentrations, minimizing potential local irritation observed at higher doses.

Preclinical Models of Lyme Arthritis and Sepsis

Isoforskolin's *in vivo* efficacy in reducing the mean arthritis index in a Lyme arthritis model at 1 mg/kg i.p. and attenuating acute lung injury in an LPS-induced sepsis model at 10 mg/kg i.p. validates its application in immunology and infectious disease research. It serves as a valuable tool compound for probing the role of cAMP signaling in inflammatory and autoimmune pathologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoforskolin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.